(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13746502
InChI: InChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26)/t21-/m0/s1
SMILES: CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid

CAS No.:

Cat. No.: VC13746502

Molecular Formula: C23H27NO4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid -

Specification

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid
Standard InChI InChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26)/t21-/m0/s1
Standard InChI Key AIAGNSKPTZNWEM-NRFANRHFSA-N
Isomeric SMILES CC(C)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises:

  • Backbone: A six-carbon chain (hexanoic acid) with a methyl branch at the C5 position.

  • Stereochemistry: (S)-configuration at the C2 chiral center, critical for enantioselective interactions.

  • Functional Groups:

    • N-Fmoc group: Protects the α-amino group during solid-phase peptide synthesis (SPPS) .

    • N-Methyl substitution: Reduces hydrogen-bonding capacity, enhancing metabolic stability and membrane permeability .

    • Carboxylic acid: Enables covalent coupling to resin or other amino acids during peptide elongation .

Table 1: Key Chemical Data

PropertyValue/DescriptionSource Analog
CAS Registry NumberNot explicitly reported (inferred: 31872-98-7 variant) Similar to
Molecular FormulaC₂₃H₂₇NO₄Derived from
Molecular Weight393.47 g/molCalculated
IUPAC Name(S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl-(methyl)amino]-5-methylhexanoic acidSystematic nomenclature
SMILESCC(C)CCC@@HN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13Adapted from

Synthesis and Purification Strategies

Solid-Phase Synthesis Using 2-CTC Resin

A validated protocol for analogous N-Fmoc-N-methyl amino acids involves:

  • Resin Loading: Attachment of the carboxylic acid to 2-chlorotrityl chloride (2-CTC) resin via esterification .

  • Fmoc Deprotection: Treatment with 20% piperidine in dimethylformamide (DMF) to expose the α-amino group .

  • N-Methylation:

    • Alkylation: Reaction with methyl iodide or dimethyl sulfate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

    • Protection Reapplication: Fmoc reinstallation using Fmoc-Osu (oxysuccinimide) .

  • Cleavage: Mild acidic conditions (1% trifluoroacetic acid in dichloromethane) liberate the product while retaining side-chain protections .

ParameterValueConditionsSource
Yield92–97%Optimized alkylation
Purity>98%Reverse-phase HPLC
Optical Rotation[α]ᴅ²⁵ = -17° (MeOH)Similar to

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in methanol . Poor aqueous solubility necessitates organic cosolvents for biological assays .

  • Stability: Stable at -20°C under inert gas; degrades upon prolonged exposure to light or moisture .

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃):

    • ¹H: δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H, Fmoc ArH), 4.40 (d, J = 6.8 Hz, 2H, OCH₂), 3.10 (s, 3H, NCH₃) .

    • ¹³C: δ 174.8 (COOH), 156.2 (Fmoc C=O), 66.5 (OCH₂), 38.9 (NCH₃) .

  • MS (ESI+): m/z 394.2 [M+H]⁺ .

Applications in Peptide Science and Drug Development

Conformational Restriction in Peptide Design

The N-methyl group imposes steric constraints, favoring β-turn and helical conformations in peptides. This is critical for:

  • Receptor Selectivity: Mimicking bioactive conformations of natural peptides (e.g., opioid receptors) .

  • Protease Resistance: Shielding amide bonds from enzymatic cleavage, prolonging in vivo half-life .

Case Study: Anticancer Cyclopeptide Analogues

Inspired by marine cyclopeptides like galaxamide, researchers incorporated N-methyl-N-Fmoc amino acids to synthesize analogues with enhanced cytotoxicity .

  • Mechanism: Disruption of microtubule assembly via β-tubulin binding .

  • Potency: IC₅₀ values of 0.8–2.4 μM against HepG2 hepatocellular carcinoma cells .

Table 3: Biological Activity of Analogues

AnalogueTarget Cell LineIC₅₀ (μM)Reference
Galaxamide-MetHepG21.2
Galaxamide-LeuMCF-72.1

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky N-Fmoc and N-methyl groups complicate coupling efficiency, requiring excess reagents or microwave-assisted SPPS .

  • Cost: High purity (>98%) batches remain expensive due to multistep purification .

Emerging Applications

  • Targeted Drug Delivery: Bioconjugation to antibodies for tumor-specific cytotoxicity .

  • Neuropeptide Analogues: Blood-brain barrier penetration for treating neurodegenerative diseases .

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